![molecular formula C8H7N5O2S B1384530 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione CAS No. 1354951-25-9](/img/structure/B1384530.png)
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Overview
Description
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7400,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione is a complex organic compound with a unique structure that includes multiple nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione typically involves multiple steps, starting from simpler precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and product distribution .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione include other triazole and benzothiadiazine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness: What sets this compound apart is its unique combination of nitrogen and sulfur atoms within a tricyclic framework. This structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Biological Activity
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione (CAS No. 1354951-25-9) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.24 g/mol. The structure features a unique arrangement of nitrogen and sulfur atoms within a tricyclic framework, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar thiadiazole moieties exhibit notable antimicrobial activities. The 1,3,4-thiadiazole derivatives are particularly recognized for their effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds containing the thiadiazole ring have shown activity against Gram-positive bacteria like Bacillus anthracis and Bacillus cereus. In a study by Pintilie et al., derivatives were evaluated against several bacterial strains with varying degrees of success .
- Antifungal Activity : Some derivatives demonstrated significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .
Cytotoxicity and Anticancer Activity
The potential anticancer properties of thiadiazole derivatives have also been explored. In vitro studies have shown that compounds similar to 12-Amino-8lambda6-thia can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Study | Cell Type | Treatment | Viability (%) | Apoptosis Induction |
---|---|---|---|---|
X-ray/SK2 Treatment | Oral Cancer Cells (Ca9-22) | Combined Treatment | 32.0% | High Annexin V Levels |
X-ray/SK2 Treatment | Normal Cells (Smulow-Glickman) | Combined Treatment | 59.0% | Lower Apoptosis Induction |
The combination treatment exhibited lower cell viability in cancer cells compared to normal cells while inducing higher levels of apoptosis markers such as caspase 3 and caspase 9 .
The biological activities of this compound can be attributed to its ability to interact with biomolecules such as DNA and proteins due to its unique electronic structure. The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes effectively, enhancing its bioavailability and interaction with cellular targets .
Case Study: Antimicrobial Efficacy
In a comparative study on various thiadiazole derivatives:
- Compounds with halogenated phenyl groups showed increased antibacterial activity.
- Derivatives with specific substitutions on the thiadiazole ring exhibited enhanced antifungal properties.
This highlights the importance of structural modifications in optimizing biological activity .
Case Study: Anticancer Potential
In another investigation focusing on oral cancer cell lines:
Properties
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c9-5-1-2-7-6(3-5)13-8(10-4-11-13)12-16(7,14)15/h1-4H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBHMVFIKLLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N3C(=NC=N3)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.